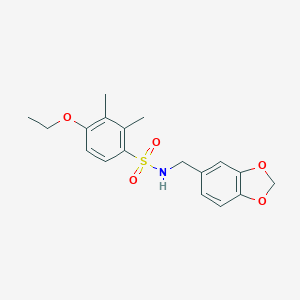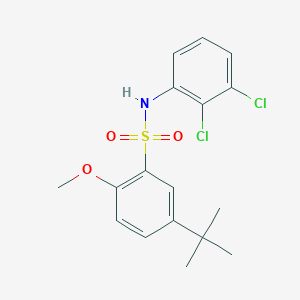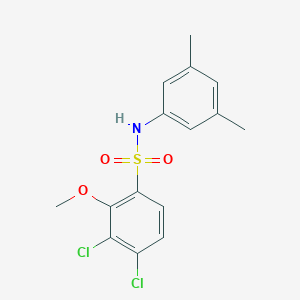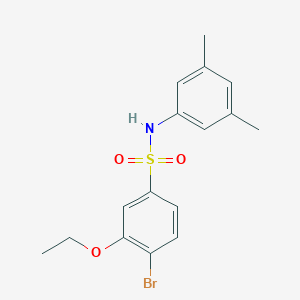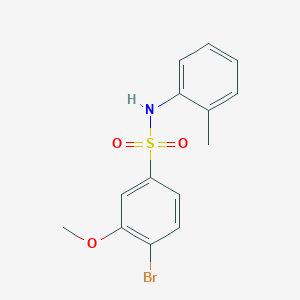![molecular formula C13H16N2O3S B288435 ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B288435.png)
ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether, also known as E404, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based compound that has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether is not fully understood. It is believed to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. This compound has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and has been used in the treatment of infections. This compound has also been shown to have anti-inflammatory properties, and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether in lab experiments is its antibacterial and antifungal properties. This makes it useful in the development of new drugs and in the treatment of infections. However, one limitation of using this compound is its toxicity. It has been shown to be toxic to certain cells, and caution should be taken when handling it in the lab.
Direcciones Futuras
There are several future directions for the use of ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether in scientific research. One direction is the development of new drugs based on this compound. Its antibacterial and antifungal properties make it a promising candidate for the development of new antibiotics and antifungal agents. Another direction is the use of this compound as a fluorescent probe for the detection of amyloid fibrils. This could lead to the development of new diagnostic tools for diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other diseases.
Métodos De Síntesis
Ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether can be synthesized using a two-step process. In the first step, 4-methyl-1H-imidazole-5-carboxylic acid is reacted with thionyl chloride to form 4-methyl-1H-imidazole-5-carbonyl chloride. In the second step, 4-methyl-2-[(4-methyl-1H-imidazol-1-yl) sulfonyl]phenol is reacted with ethylamine and the resulting product is this compound.
Aplicaciones Científicas De Investigación
Ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether has been used in various scientific research applications. It has been shown to have antibacterial and antifungal properties, and has been used in the development of new drugs. This compound has also been used as a fluorescent probe for the detection of amyloid fibrils, which are associated with diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C13H16N2O3S |
|---|---|
Peso molecular |
280.34 g/mol |
Nombre IUPAC |
1-(2-ethoxy-5-methylphenyl)sulfonyl-4-methylimidazole |
InChI |
InChI=1S/C13H16N2O3S/c1-4-18-12-6-5-10(2)7-13(12)19(16,17)15-8-11(3)14-9-15/h5-9H,4H2,1-3H3 |
Clave InChI |
GMMNQIHZCWYAID-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2C=C(N=C2)C |
SMILES canónico |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2C=C(N=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







